4-[2-[4-(2-Pyridin-4-ylethenyl)phenyl]ethenyl]pyridine
Overview
Description
4-[2-[4-(2-Pyridin-4-ylethenyl)phenyl]ethenyl]pyridine is an organic compound that features a unique structure with two pyridine rings connected by a phenyl group through ethenyl linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[4-(2-Pyridin-4-ylethenyl)phenyl]ethenyl]pyridine typically involves the following steps:
Formation of the intermediate: The initial step involves the synthesis of 4-(2-bromoethenyl)pyridine through the bromination of 4-vinylpyridine.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-(2-pyridin-4-ylethenyl)phenylboronic acid using a palladium catalyst under Suzuki-Miyaura cross-coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[2-[4-(2-Pyridin-4-ylethenyl)phenyl]ethenyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
4-[2-[4-(2-Pyridin-4-ylethenyl)phenyl]ethenyl]pyridine has several scientific research applications:
Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Optoelectronics: Employed in the development of optoelectronic devices such as sensors and transistors.
Material Science: Utilized in the synthesis of advanced materials with specific optical and electronic characteristics.
Biological Research: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-[2-[4-(2-Pyridin-4-ylethenyl)phenyl]ethenyl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses . The specific pathways and targets depend on the context of its application, whether in material science or biological research.
Comparison with Similar Compounds
Similar Compounds
4-(2-pyridin-4-ylethynyl)pyridine: Similar structure with an ethynyl linkage instead of an ethenyl linkage.
Pyridine derivatives: Various pyridine derivatives with different substituents and linkages.
Uniqueness
4-[2-[4-(2-Pyridin-4-ylethenyl)phenyl]ethenyl]pyridine is unique due to its specific ethenyl linkages connecting the pyridine rings through a phenyl group. This structure imparts distinct electronic and optical properties, making it valuable for applications in organic electronics and optoelectronics.
Properties
IUPAC Name |
4-[2-[4-(2-pyridin-4-ylethenyl)phenyl]ethenyl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2/c1-2-18(6-8-20-11-15-22-16-12-20)4-3-17(1)5-7-19-9-13-21-14-10-19/h1-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZWEROLVZUPJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=NC=C2)C=CC3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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